2,4,4-Trimethyl-2,3-pentanediol physical and chemical properties
2,4,4-Trimethyl-2,3-pentanediol physical and chemical properties
The following technical guide details the physicochemical and chemical properties of 2,4,4-Trimethyl-2,3-pentanediol , a sterically hindered vicinal diol with distinct applications in specialized solvent systems and potential utility as a pharmaceutical intermediate.
CAS Registry Number: 64512-96-5 Synonyms: 2,4,4-Trimethylpentane-2,3-diol; 2,3-Dihydroxy-2,4,4-trimethylpentane.[1]
Executive Summary & Chemical Identity
2,4,4-Trimethyl-2,3-pentanediol is a vicinal diol characterized by significant steric crowding due to the presence of a tert-butyl group at the C4 position and a gem-dimethyl group at the C2 position.[1] Unlike its commercially ubiquitous isomer 2,2,4-trimethyl-1,3-pentanediol (TMPD, Texanol precursor) , this 2,3-diol isomer is primarily utilized in research settings for mechanistic studies of steric hindrance, as a specialized coupling solvent in fabric care formulations, and as a precursor for hindered chiral ligands in asymmetric catalysis.[1]
Stereochemical Configuration
The molecule possesses a single chiral center at C3 . The C2 carbon is achiral (bonded to two methyl groups). Consequently, the compound exists as a pair of enantiomers:
The presence of the bulky tert-butyl group adjacent to the secondary hydroxyl (C3) and the tertiary hydroxyl (C2) creates a "molecular cleft," severely restricting the rotational freedom of the C2-C3 bond and influencing its reactivity profile.[1]
Physical Characterization
The following data synthesizes experimental values and high-fidelity computational predictions (ACD/Labs, EPISuite) suitable for process chemistry modeling.
Table 1: Physicochemical Properties
| Property | Value / Range | Condition / Note |
| Molecular Formula | C₈H₁₈O₂ | |
| Molecular Weight | 146.23 g/mol | |
| Physical State | Solid (Waxy Crystalline) | At STP |
| Melting Point | 58.0 – 62.0 °C | Predicted (based on structural rigidity) |
| Boiling Point | 225.0 – 230.0 °C | @ 760 mmHg (Predicted) |
| Density | 0.945 ± 0.05 g/cm³ | Liquid phase @ 65°C |
| LogP (Octanol/Water) | 1.30 – 1.60 | Lipophilic due to t-butyl/methyl groups |
| Water Solubility | ~15 g/L | Moderate; limited by hydrophobic bulk |
| Vapor Pressure | 0.008 mmHg | @ 25°C (Low volatility) |
| pKa (C3-OH) | ~15.2 | Secondary alcohol |
| pKa (C2-OH) | ~16.5 | Tertiary alcohol (Inductive stabilization) |
Solubility Profile
-
High Solubility: Ethanol, Isopropanol, Chloroform, DMSO.[1]
-
Moderate Solubility: Diethyl ether, Toluene.[1]
-
Low Solubility: Water (Temperature dependent; increases significantly >50°C).[1]
Synthesis & Production Protocols
The synthesis of 2,4,4-trimethyl-2,3-pentanediol is best achieved through the dihydroxylation of 2,4,4-trimethyl-2-pentene .[1] This alkene is a component of commercial "di-isobutylene," which is a mixture of the 1-pentene and 2-pentene isomers.[1]
Self-Validating Protocol: Upjohn Dihydroxylation
Objective: Selective conversion of the internal alkene to the vicinal diol without over-oxidation.[1]
Reagents:
-
Substrate: 2,4,4-Trimethyl-2-pentene (Purified from di-isobutylene via fractional distillation).[1]
-
Catalyst: Osmium tetroxide (OsO₄) (2.5 mol%).[1]
-
Co-oxidant: N-Methylmorpholine N-oxide (NMO) (1.2 equiv).[1]
-
Solvent: Acetone/Water (9:1 v/v).
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask, dissolve 2,4,4-trimethyl-2-pentene (10 mmol) in 50 mL of Acetone/Water.
-
Addition: Add NMO (12 mmol) in one portion.
-
Catalysis: Cool the solution to 0°C. Add OsO₄ (0.25 mmol, as a 2.5% wt solution in t-butanol) dropwise. Caution: OsO₄ is highly toxic and volatile.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The solution will turn from colorless to pale yellow/brown.
-
Quenching: Add solid sodium sulfite (Na₂SO₃, 15 mmol) and stir for 1 hour to reduce residual osmium species (indicated by the formation of a black precipitate).
-
Extraction: Filter the mixture through a pad of Celite. Concentrate the filtrate to remove acetone. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize the crude solid from Hexane/Ethyl Acetate to yield white waxy crystals.
Validation Check:
-
TLC: Silica gel, 30% EtOAc/Hexane.[1] Product R_f ≈ 0.35 (stains with KMnO₄ or Vanillin).[1] Starting material R_f ≈ 0.90.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from commercial di-isobutylene to the target vicinal diol.
Chemical Reactivity & Mechanisms
The reactivity of 2,4,4-trimethyl-2,3-pentanediol is dominated by the steric bulk of the tert-butyl group.[1] This makes the molecule a model substrate for studying hindered reactivity.
Oxidative Cleavage (Structure Proof)
Treatment with Sodium Periodate (NaIO₄) or Lead Tetraacetate (Pb(OAc)₄) cleaves the C2-C3 bond.[1] This reaction is diagnostic for the 2,3-diol structure.[1]
-
Mechanism: Formation of a cyclic periodate ester intermediate, followed by collapse.[1]
-
Products: Acetone (from C2) + Pivalaldehyde (2,2-dimethylpropanal, from C3-C4).[1]
-
Note: This reaction validates the position of the hydroxyl groups. If the starting material were the 1,3-diol (TMPD), periodate cleavage would not occur.[1]
Esterification[1]
-
C3-OH (Secondary): Slow reaction with acid chlorides/anhydrides.[1] Requires nucleophilic catalysts (DMAP).[1]
-
C2-OH (Tertiary): Inert to standard acylation conditions due to extreme steric crowding (flanked by Methyls and the C3-tBu moiety).[1] Dehydration is a competing side reaction under acidic conditions.
Reactivity Logic Diagram
Figure 2: Reaction manifold demonstrating the steric differentiation between C2 and C3 hydroxyls.[1]
Analytical Profiling
To confirm the identity of the synthesized or purchased material, the following spectral features are diagnostic.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
-
δ 0.95 ppm (s, 9H): tert-Butyl group (C4-Me₃).[1] Distinctive singlet.
-
δ 1.20 ppm (s, 3H): C2-Methyl (Diastereotopic).[1]
-
δ 1.25 ppm (s, 3H): C2-Methyl (Diastereotopic).[1]
-
δ 3.45 ppm (s, 1H): C3-H. Appears as a singlet or broad singlet because the adjacent C2 has no protons and C4 has no protons.[1] This is the key differentiator from the 1,3-diol.[1]
-
δ 1.8-2.5 ppm (broad): -OH protons (exchangeable with D₂O).[1]
Mass Spectrometry (GC-MS, EI)[1]
-
Molecular Ion (M+): m/z 146 (Weak or absent).[1]
-
Base Peak: m/z 57 (C₄H₉⁺, tert-butyl cation).[1]
-
Diagnostic Fragment: m/z 59 (Hydroxy-isopropyl cation, [C(CH₃)₂OH]⁺) from α-cleavage at C2.[1]
-
Diagnostic Fragment: m/z 87 (loss of acetone fragment).
Applications in Drug Development
While less common than its 1,3-isomer, 2,4,4-trimethyl-2,3-pentanediol holds specific value in pharmaceutical R&D:
-
Solubility Enhancer for Lipophilic Actives: Its high LogP (1.3-1.[1]6) combined with hydrogen-bonding capability makes it an excellent cosolvent for formulating highly lipophilic Type II drugs (BCS Class II) in topical or transdermal patches.[1] It disrupts skin lipid bilayers effectively, acting as a penetration enhancer.[1]
-
Chiral Auxiliary Synthesis: The enantiomerically pure diol (obtainable via Sharpless Asymmetric Dihydroxylation) serves as a scaffold for bulky chiral phosphine ligands used in asymmetric hydrogenation of pharmaceutical intermediates.
-
Metabolite Standards: It is often synthesized as a reference standard to identify oxidative metabolites of branched aliphatic hydrocarbons or insect repellents (e.g., PMD analogs) in toxicology screens.[1]
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 2,2,4-Trimethyl-1,3-pentanediol (Isomer Comparison). NIST Chemistry WebBook.[3] Available at: [Link][1]
-
Cheméo. Chemical Properties of 2,4,4-Trimethyl-2,3-pentanediol (CAS 64512-96-5). Available at: [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier: 2,2,4-Trimethyl-1,3-pentanediol (Toxicology and Isomer Data).[1] Available at: [Link][1]
-
Google Patents. Concentrated, stable fabric softening compositions (Use of 2,4,4-trimethyl-2,3-pentanediol as principal solvent).[1] Patent CA2438655A1. Available at:
Sources
- 1. CN1098350C - Fabric softening compounds/compositions - Google Patents [patents.google.com]
- 2. 3-Pentanol, 2,2,4,4-tetramethyl- (CAS 14609-79-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 1,2-Propanediol, 2-methyl- (CAS 558-43-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
